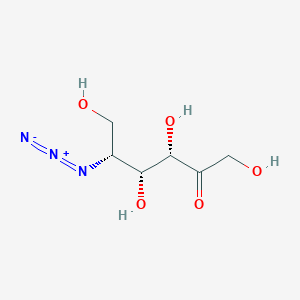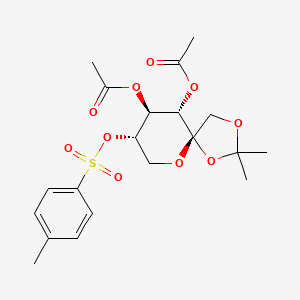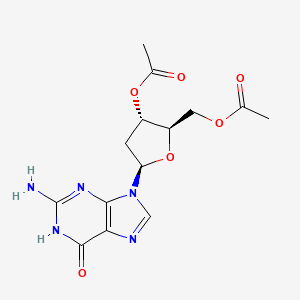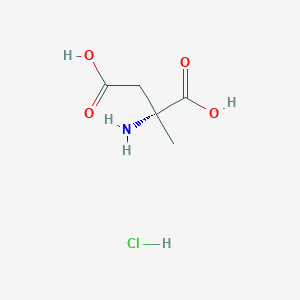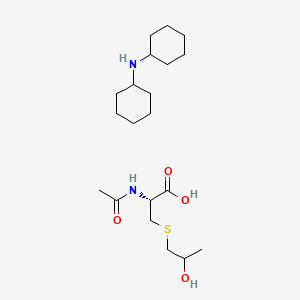
N-Acetyl-S-(2-hydroxypropyl)cysteine Dicyclohexylammonium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-S-(2-hydroxypropyl)cysteine Dicyclohexylammonium Salt, also referred to as NAC-DCH, is an important organic compound used in a variety of scientific research applications. It is an acetylated form of the amino acid cysteine and is used to modify proteins and peptides for various research purposes. NAC-DCH is a salt, meaning that it has both an anion and a cation, and is composed of a quaternary ammonium salt, N-acetylcysteine, and a dicyclohexylammonium group. This compound has been found to be highly effective in a variety of scientific applications, including biochemical and physiological research.
Aplicaciones Científicas De Investigación
Biomonitoring of Occupational Exposure
N-Acetyl-S-(2-hydroxypropyl)cysteine Dicyclohexylammonium Salt: is used as a biomarker in the urine to monitor exposure to hazardous substances like acrylamide and ethylene oxide . This application is crucial for ensuring workplace safety and health standards.
Toxicology and Risk Assessment
In toxicological studies, this compound helps in assessing the risk associated with exposure to toxic chemicals. It aids in understanding the metabolism of harmful compounds and their elimination from the body .
Environmental Monitoring
The presence of this compound in biological samples can indicate environmental exposure to certain chemicals. It’s used to track pollution levels and the impact of environmental contaminants on human health .
Pharmaceutical Research
This salt is involved in the development of pharmaceuticals, particularly in the synthesis of drugs that may interact with cysteine residues in proteins or enzymes .
Chemical Synthesis
In synthetic chemistry, N-Acetyl-S-(2-hydroxypropyl)cysteine Dicyclohexylammonium Salt is used as a building block for more complex molecules. Its reactivity with other compounds makes it valuable for creating a variety of chemical products .
Analytical Chemistry
As an analytical reagent, this compound is used in chromatography and mass spectrometry for the detection and quantification of various substances in complex mixtures .
Metabolomics Research
In metabolomics, it serves as a reference compound for identifying and quantifying metabolites in biological systems, which is essential for understanding metabolic pathways and disease mechanisms .
Nutritional Studies
This compound can be used to study the effects of diet on metabolism, particularly how the body processes and eliminates certain food components or additives .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Acetyl-S-(2-hydroxypropyl)cysteine Dicyclohexylammonium Salt involves the reaction of N-acetylcysteine with 2-chloro-1-propanol in the presence of a base to form N-Acetyl-S-(2-hydroxypropyl)cysteine. This compound is then reacted with dicyclohexylcarbodiimide and N,N-dimethylaminopyridine in the presence of a base to form the dicyclohexylammonium salt of the final product.", "Starting Materials": [ "N-acetylcysteine", "2-chloro-1-propanol", "dicyclohexylcarbodiimide", "N,N-dimethylaminopyridine", "base" ], "Reaction": [ "N-acetylcysteine is reacted with 2-chloro-1-propanol in the presence of a base, such as sodium hydroxide, to form N-Acetyl-S-(2-hydroxypropyl)cysteine.", "N-Acetyl-S-(2-hydroxypropyl)cysteine is then reacted with dicyclohexylcarbodiimide and N,N-dimethylaminopyridine in the presence of a base, such as triethylamine, to form the dicyclohexylammonium salt of N-Acetyl-S-(2-hydroxypropyl)cysteine." ] } | |
Número CAS |
38130-86-8 |
Nombre del producto |
N-Acetyl-S-(2-hydroxypropyl)cysteine Dicyclohexylammonium Salt |
Fórmula molecular |
C₂₀H₃₈N₂O₄S |
Peso molecular |
402.59 |
Nombre IUPAC |
(2R)-2-acetamido-3-(2-hydroxypropylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C8H15NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(10)3-14-4-7(8(12)13)9-6(2)11/h11-13H,1-10H2;5,7,10H,3-4H2,1-2H3,(H,9,11)(H,12,13)/t;5?,7-/m.0/s1 |
SMILES |
CC(CSCC(C(=O)O)NC(=O)C)O.C1CCC(CC1)NC2CCCCC2 |
Sinónimos |
N-Acetyl-3-[(2-hydroxypropyl)thio]alanine Dicyclohexylammonium Salt; N-Acetyl-S-(2-hydroxypropyl)-L-cysteine Dicyclohexylammonium Salt; S-(2-Hydroxypropyl)mercapturic Acid N-Cyclohexylcyclohexanamine Salt; HPMA Dicyclohexylammonium Salt; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid, Methyl Ester](/img/structure/B1140039.png)
![(3R,4S,5S,6S)-1-Aza-5-carboxyl-4-hydroxy-6-isopropyl-3-methyl-7-oxabicyclo[3.3.0]octan-2-one](/img/structure/B1140041.png)
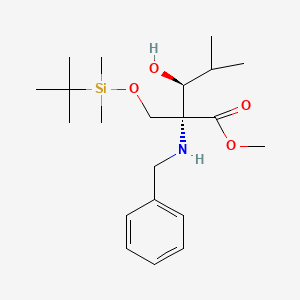
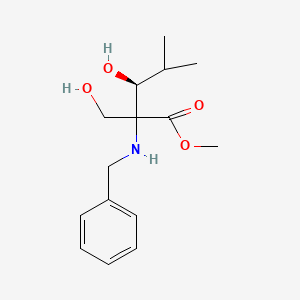

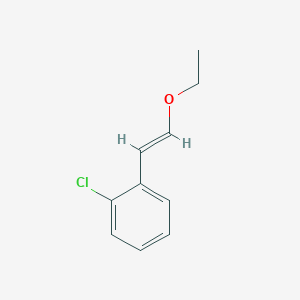

![N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide](/img/structure/B1140051.png)
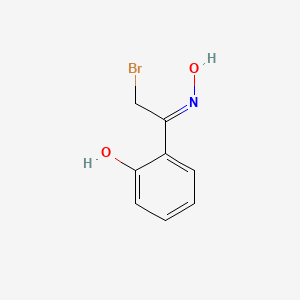
![[(Z)-1-(2-hydroxyphenyl)ethylideneamino] acetate](/img/structure/B1140055.png)
